5-Methoxy-2-(4-nitrophenyl)benzofuran is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. It is classified as a benzofuran derivative, characterized by the presence of both a methoxy group and a nitrophenyl substituent. This compound is notable for its structural features that may confer unique chemical properties and biological activities.
The compound is synthesized through several chemical pathways, primarily involving Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds, facilitating the introduction of the nitrophenyl group onto the benzofuran scaffold.
5-Methoxy-2-(4-nitrophenyl)benzofuran falls under the category of heterocyclic compounds, specifically those containing a benzofuran moiety. It is also classified as an aromatic compound due to its conjugated pi-electron system.
The synthesis of 5-Methoxy-2-(4-nitrophenyl)benzofuran typically involves:
5-Methoxy-2-(4-nitrophenyl)benzofuran has a molecular formula of and a molecular weight of approximately 269.25 g/mol. Its structure can be represented as follows:
COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
IGKQAQGNMOKOOQ-UHFFFAOYSA-N
The molecular structure features a benzofuran ring system with a methoxy substituent at position 5 and a nitrophenyl group at position 2. The presence of these functional groups contributes to the compound's reactivity and potential biological activity.
5-Methoxy-2-(4-nitrophenyl)benzofuran can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure, potentially enhancing its biological activity or altering its physical properties.
The mechanism of action for 5-Methoxy-2-(4-nitrophenyl)benzofuran may involve interactions at the molecular level with biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 269.25 g/mol |
Melting Point | 184-186 °C |
Solubility | Soluble in organic solvents |
5-Methoxy-2-(4-nitrophenyl)benzofuran has several significant applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: